chemical structure of Posaconazole (R,S,R,R) stereoisomer
chemical structure of Posaconazole (R,S,R,R) stereoisomer
Structural and Mechanistic Profiling of the Posaconazole (R,S,R,R) Stereoisomer: A Technical Whitepaper
Executive Briefing
Posaconazole is a second-generation, broad-spectrum triazole antifungal agent characterized by a highly complex molecular architecture. The core molecule features a triazole ring, a difluorophenyl moiety, a tetrahydrofuran (THF) ring, a piperazine linker, and a long aliphatic side chain. Crucially, Posaconazole contains four distinct chiral centers, theoretically yielding up to 16 (2⁴) stereoisomers [1][1].
While the therapeutically active pharmaceutical ingredient (API) is strictly controlled as the (3R, 5R, 1S, 2S) diastereoisomer [2][2], the convergent synthesis process can generate various chiral impurities. Among these, the (R,S,R,R) stereoisomer—classified analytically as Posaconazole Diastereoisomer 2 (CAS No: 213381-05-6)—represents a critical compound of interest for quality control, synthetic optimization, and structure-activity relationship (SAR) profiling [3][3].
Stereochemical Topology of the (R,S,R,R) Isomer
The stereochemistry of Posaconazole dictates its three-dimensional conformation and its pharmacological efficacy. The four chiral centers are distributed across two primary domains:
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The Tetrahydrofuran (THF) Ring: Contains two chiral centers at C3 and C5.
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The Hydroxy-pentyl Side Chain: Contains two chiral centers at C1 and C2.
In the active API, the (3R, 5R) configuration of the THF ring and the (1S, 2S) configuration of the side chain ensure the molecule adopts an extended conformation capable of deep insertion into the target enzyme [2][2]. Conversely, the (R,S,R,R) stereoisomer possesses an inverted stereocenter at C5 of the THF ring and inverted centers on the side chain. This configuration fundamentally alters the spatial vector of the 2,4-difluorophenyl group and the trajectory of the lipophilic tail, leading to significant deviations in receptor binding mechanics.
Self-Validating Protocol: Stereoselective Synthesis and Isolation
Isolating or synthesizing the (R,S,R,R) diastereomer is essential for creating analytical reference standards. Modern approaches utilize convergent synthetic strategies to control the formation of the THF scaffold.
Methodology: Nitrite-Catalyzed Bromocyclization and Chiral Resolution
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Step 1: Nitrite-Catalyzed Stereoselective Bromocyclization
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Procedure: React the chiral auxiliary-substituted 4-en-1-ol derivative with a bromine source in the presence of a nitrite salt catalyst under acidic conditions.
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Causality & Validation: Traditional cyclizations yield racemic mixtures. Nitrite salts possess unique redox properties, releasing nitric oxide (NO) under acidic conditions. This guides the reaction through a specific chair-conformation intermediate, highly favoring diastereoselective ring closure [4][4]. Validation Check: Perform ¹H-NMR on the crude intermediate; the coupling constants of the THF ring protons will confirm the relative cis/trans geometry before proceeding.
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Step 2: Triazole and Piperazine Assembly
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Procedure: Cleave the chiral auxiliary and perform N-alkylation to attach the triazole and piperazine-linked side chains.
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Causality & Validation: The bulky aryl substituents on the intermediates dictate the stereochemical outcome of subsequent cross-couplings [5][5]. Validation Check: LC-MS must confirm the exact mass (m/z 701.8 for[M+H]⁺) to ensure complete coupling without degradation.
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Step 3: Preparative Chiral Chromatography
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Procedure: Dissolve the isomeric mixture in a compatible mobile phase (e.g., Hexane/Ethanol/Diethylamine) and inject onto a preparative chiral stationary phase (e.g., Chiralpak IC).
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Causality & Validation: Reverse-phase HPLC cannot distinguish the subtle spatial differences of the (R,S,R,R) isomer from the API. The chiral stationary phase interacts differentially with the inverted C5 and side-chain stereocenters, allowing baseline resolution. Validation Check: Re-inject collected fractions on an analytical chiral column to ensure >99% diastereomeric excess (de).
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Caption: Workflow for the stereoselective synthesis and chromatographic isolation of Posaconazole stereoisomers.
Mechanistic Target Binding: CYP51 Inhibition Dynamics
Posaconazole exerts its antifungal effect by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in ergosterol biosynthesis. The binding mechanism is highly dependent on the stereochemical alignment of the drug within the enzyme's active site.
In the active (3R, 5R, 1S, 2S) API, the molecule utilizes a dual-binding mechanism:
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Heme Coordination: The nitrogen atom (N4) of the triazole ring coordinates directly with the heme iron at the catalytic center [6][6].
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Hydrophobic Insertion: The long tail (piperazine and terminal phenyl groups) extends deeply into the hydrophobic tunnel 2f, which is the predominant pathway for inhibitor ingress/egress [7][7]. Furthermore, the 2,4-difluorophenyl ring adopts a specific orientation (Orientation 1) that allows hydrogen bonding between the BC-loop (e.g., Y103) and the main chain [8][8].
The (R,S,R,R) Binding Penalty: When the (R,S,R,R) diastereoisomer enters the CYP51 binding envelope, the inverted stereocenters induce severe conformational penalties. The S-configuration at the C5 position of the THF ring forces the 2,4-difluorophenyl group into a sub-optimal vector, causing steric clashes with the BC-loop. Consequently, the molecule cannot simultaneously maintain optimal heme coordination and deep hydrophobic tunnel insertion. This structural misalignment significantly reduces the thermodynamic stability of the enzyme-inhibitor complex, rendering the (R,S,R,R) isomer far less active.
Caption: Altered CYP51 binding mechanics and steric clashes of the (R,S,R,R) Posaconazole isomer.
Quantitative Data Synthesis
The structural differences between the active API and the (R,S,R,R) diastereoisomer manifest in their physicochemical properties and binding affinities. Below is a comparative summary:
| Property / Metric | Posaconazole API (3R, 5R, 1S, 2S) | Diastereoisomer 2 (R, S, R, R) |
| CAS Registry Number | 171228-49-2 | 213381-05-6 |
| Molecular Formula | C37H42F2N8O4 | C37H42F2N8O4 |
| Molecular Weight | 700.8 g/mol | 700.8 g/mol |
| CYP51 Binding Affinity | Highly Negative ΔG (Optimal) | Reduced (Sub-optimal) |
| Primary Interaction Vector | Tunnel 2f (Deep Insertion) | Tunnel 2f (Steric Clash) |
| Triazole-Heme Coordination | Strong (Ideal Angle) | Weakened (Misaligned Vector) |
| Therapeutic Status | Active Pharmaceutical Ingredient | Monitored Chiral Impurity |
References
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The stereochemistry of PSZ and its separated stereoisomers - ResearchGate Source: researchgate.net URL:[Link]
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Posaconazole AHCL | EMA Source: europa.eu URL:[Link]
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Nitrite-Catalyzed Stereoselective Bromocyclization to Access Tetrahydrofuran Scaffolds under Batch and Flow: An Economic and Sustainable Approach to Gram-Scale Total Synthesis of Posaconazole | Organic Letters Source: acs.org URL:[Link]
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Synthesis of posaconazole - ResearchGate Source: researchgate.net URL:[Link]
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Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 Source: nih.gov URL:[Link]
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Structural Characterization of CYP51 from Trypanosoma cruzi and Trypanosoma brucei Bound to the Antifungal Drugs Posaconazole and Fluconazole | PLOS Neglected Tropical Diseases Source: plos.org URL:[Link]
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Azole binding sites in the CYP51 proteins. POS (in stereoview) (A) and... - ResearchGate Source: researchgate.net URL:[Link]
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